2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide
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Description
2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C19H16N6OS and its molecular weight is 376.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds bearing the [1,2,4]triazolo[4,3-a]pyrazine moiety have been reported to inhibitc-Met kinase . Other targets could include CDK4/6 and Janus kinases (JAKs) , which are often targeted by similar compounds.
Mode of Action
Compounds with similar structures have been shown to inhibit their targets by binding to the active site, preventing the phosphorylation and activation of downstream signaling pathways .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its targets. For instance, c-Met kinase is involved in cell growth, survival, and migration through the HGF/c-Met signaling pathway . CDK4/6 and JAKs are involved in cell cycle regulation and cytokine signaling, respectively .
Pharmacokinetics
Similar compounds have been designed to have good bioavailability and reduced cyp inhibition .
Result of Action
The result of this compound’s action would depend on its specific targets and mode of action. In general, inhibition of kinases like c-Met, CDK4/6, and JAKs can lead to decreased cell proliferation and increased apoptosis, potentially making this compound useful for cancer therapy .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-13-6-2-3-7-14(13)21-17(26)12-27-18-10-9-16-22-23-19(25(16)24-18)15-8-4-5-11-20-15/h2-11H,12H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQGYSKDMLSINN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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